5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the tricyclic indole structure . The process involves multiple steps, including the installation of side chains and elimination of masking groups to achieve the final product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is common to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychedelic compound with a similar indole structure.
Melatonin: A hormone with an indole nucleus involved in regulating sleep-wake cycles.
Uniqueness
5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-5-16-6-9-22-19(12-16)15(2)23(27(22)3)24(28)25-11-10-17-14-26-21-8-7-18(29-4)13-20(17)21/h6-9,12-14,26H,5,10-11H2,1-4H3,(H,25,28) |
InChI Key |
PZSUWHAJKXGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
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